4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
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Overview
Description
"4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.
Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.
Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.
Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.
Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.
Industrial Production Methods:
Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.
Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).
Major Products:
The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.
Scientific Research Applications
Chemistry:
Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.
Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.
Biology:
Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.
Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.
Medicine:
Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.
Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.
Industry:
Material Science: : Applied in material science for the development of new materials with specific properties.
Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.
Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole: : The parent compound, known for its versatile properties and applications.
Piperidinyl Derivatives: : Compounds with similar piperidinyl groups, often explored for their biological activities.
Uniqueness:
That's a deep dive for you! Any further curiosities about this compound?
Properties
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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